molecular formula C7H15ClNO2+ B192436 (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride CAS No. 4136-37-2

(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride

Cat. No. B192436
CAS RN: 4136-37-2
M. Wt: 180.65 g/mol
InChI Key: DUNMULOWUUIQIL-RGMNGODLSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride, also known as S2CDP, is an important organic compound used in a variety of scientific research applications. It is a chiral compound, meaning it is composed of two molecules that are mirror images of each other and are not superimposable. This compound is commonly used in the synthesis of other compounds and has been used in a number of scientific research applications, such as in vivo and in vitro studies.

Scientific Research Applications

  • Catalyst for Organic Electroreductions : Dimethylpyrrolidinium, a related compound, has been used as a catalyst for the electroreduction of difficult-to-reduce substrates. This includes the reduction of fluorobenzene, aliphatic chloride, and simple conjugated dienes (Kariv-Miller & Andruzzi, 1985).

  • Synthesis and Spectral Properties : Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine, structurally related to the compound , have been synthesized and characterized by spectroscopic techniques (Kowalczyk, 2008).

  • Interaction with Anions : The interaction of poly(1,1-dimethylpyrrolidinium-3,4-diylethylene chloride) with ferro- and ferricyanide anions was studied, revealing ionic binding mechanisms and spectral shifts of cyanide bands (Bekturov, Kudaibergenov, Ushanov, & Saltybaeva, 1985).

  • Catalyst in Hexahyroquinoline Synthesis : Pyridinium-1-sulfonic acid-2-carboxylic acid chloride, a similar compound, has been used as an efficient catalyst for the preparation of hexahydroquinolines, showing the versatility of these types of compounds in organic synthesis (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

  • Rotational and Translational Mobility Studies : The plastic crystal dimethylpyrrolidinium thiocyanate, closely related to the compound , was investigated to understand the properties of organic ionic plastic crystals, providing insight into the mobility and phase transitions of these materials (Adebahr, Grimsley, Rocher, Macfarlane, & Forsyth, 2008).

  • Isofunctional Replacements for Hydrogen Bonds : Studies have shown that certain pyrrolidinium compounds can form isofunctional replacements for hydrogen bonds, demonstrating their potential in supramolecular chemistry (Schmuck & Lex, 2001).

  • Abiotic Transformations and Decomposition Kinetics : Research on pyridinium derivatives has revealed insights into the decomposition kinetics and abiotic transformations of these compounds in various conditions, contributing to our understanding of their stability and reactivity (Mdachi, Marshall, Ecobichon, Fouad, & Connolley-Mendoza, 1990).

Mechanism of Action

Stachydrine hydrochloride, also known as UNII-19Z024IC5E, Stachydrine HCl, or (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride, is a natural product with multiple protective biological activities . This article provides a comprehensive review of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, efficacy, and stability.

Target of Action

Stachydrine hydrochloride primarily targets the calcium/calmodulin-dependent protein kinase Ⅱ (CaMKII) and the nicotinamide adenine dinucleotide phosphate oxidase 2 (NOX2) . These targets play crucial roles in cardiac function and neuronal degeneration during ischemia .

Mode of Action

Stachydrine hydrochloride interacts with its targets by inhibiting the hyper-phosphorylation of CaMKII . It also depresses NOX2 protein expression and activation, as shown by inhibited translocation of its phosphorylation, p67phox and p47phox, from the cytoplasm to the cell membrane .

Biochemical Pathways

The compound affects the glutamate-induced neuronal injury pathway, which is widely used to study stroke in vitro . It also influences the NOX2-ROS signal axis, which is involved in pathological cardiac remodeling and dysfunction .

Pharmacokinetics

The design and synthesis of stachydrine derivatives by adding a lipophilic group have exhibited better fat solubility and better stability in wistar rat plasma and liver microsomes .

Result of Action

Stachydrine hydrochloride exerts beneficial therapeutic effects against heart failure and cerebral ischemic stroke . These cardioprotective effects may be associated with the regulation of calcium handling by stachydrine hydrochloride through inhibiting the hyper-phosphorylation of CaMKII . It also improves cardiac function and calcium transient amplitudes, and inhibits the SR leakage and the amount of sparks in cardiac myocytes .

Action Environment

The action, efficacy, and stability of stachydrine hydrochloride can be influenced by environmental factors. For instance, the contents of stachydrine in herbs present similar decreasing trends with the delay of harvest time . Furthermore, the compound exhibits better neuroprotective effects in vitro, and significantly reduces infarction size in the model of the middle cerebral artery occlusion rat model .

Biochemical Analysis

Biochemical Properties

Stachydrine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the NF-κB signaling pathway . This interaction is crucial in regulating immune response to infection and plays a role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Cellular Effects

Stachydrine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have neuroprotective effects in vitro and significantly reduced infarction size in the model of the middle cerebral artery occlusion rat model .

Molecular Mechanism

The molecular mechanism of action of Stachydrine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stachydrine hydrochloride change over time. It has been found to have better stability in Wistar rat plasma and liver microsomes . Long-term effects on cellular function observed in in vitro or in vivo studies include improved coronary artery and myocardial nutritive blood flow, reduced myocardial cell necrosis, and improved renal function .

Dosage Effects in Animal Models

The effects of Stachydrine hydrochloride vary with different dosages in animal models. It has been found to reduce the rate of bleeding in dogs and rabbits

Metabolic Pathways

Stachydrine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Stachydrine hydrochloride is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride involves the reaction of 2,2-dimethylpyrrolidine with chloroacetic acid followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2,2-dimethylpyrrolidine", "chloroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-dimethylpyrrolidine is reacted with chloroacetic acid in the presence of a suitable solvent such as ethanol or methanol to form (S)-2-Carboxy-1,1-dimethylpyrrolidine.", "Step 2: The resulting (S)-2-Carboxy-1,1-dimethylpyrrolidine is quaternized with hydrochloric acid to form (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride.", "Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the final pure compound." ] }

CAS RN

4136-37-2

Molecular Formula

C7H15ClNO2+

Molecular Weight

180.65 g/mol

IUPAC Name

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1/t6-;/m0./s1

InChI Key

DUNMULOWUUIQIL-RGMNGODLSA-O

Isomeric SMILES

C[N+]1(CCC[C@H]1C(=O)O)C.Cl

SMILES

C[N+]1(CCCC1C(=O)O)C.[Cl-]

Canonical SMILES

C[N+]1(CCCC1C(=O)O)C.Cl

Pictograms

Irritant

synonyms

Turicine HCl;  (2R,4R)-4-Hydroxy-1,1-dimethyl-2-pyrrolidiniumcarboxylate hydrochloride;  Cadabine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride
Reactant of Route 2
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride
Reactant of Route 3
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride
Reactant of Route 4
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride
Reactant of Route 5
Reactant of Route 5
(S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride

Q & A

Q1: How does stachydrine hydrochloride exert its biological effects?

A: Stachydrine hydrochloride has been shown to interact with various signaling pathways, ultimately influencing cellular processes such as proliferation, apoptosis, and oxidative stress. One key mechanism involves the inhibition of the Akt and ERK pathways, both crucial for cell survival and proliferation. [] Additionally, stachydrine hydrochloride has been observed to regulate the NOX2-ROS signaling axis, a critical player in pressure-overload-induced heart failure. [] Furthermore, studies suggest involvement in the CaMKII/HDAC4/MEF2C signal pathway, influencing cardiac hypertrophy. []

Q2: What are the downstream effects of stachydrine hydrochloride's interaction with the Akt and ERK pathways?

A: By inhibiting the Akt and ERK pathways, stachydrine hydrochloride can induce apoptosis (programmed cell death) and inhibit the proliferation of breast cancer cells. [] This interaction also leads to caspase-3 activation and a decrease in the expression of the anti-apoptotic protein Bcl-2, further contributing to cell death. []

Q3: How does stachydrine hydrochloride impact oxidative stress in cardiac cells?

A: Studies show stachydrine hydrochloride can reduce ROS production and ROS-dependent cardiac fibrosis in a mouse model of heart failure. [] This effect is linked to the suppression of NOX2 protein expression and activation, suggesting a regulatory role in the NOX2-ROS signaling cascade. []

Q4: What is the molecular formula and weight of stachydrine hydrochloride?

A4: The molecular formula of stachydrine hydrochloride is C7H14NO2Cl, and its molecular weight is 179.65 g/mol.

Q5: Is there any spectroscopic data available for stachydrine hydrochloride?

A: Several research papers mention utilizing various analytical techniques to characterize and quantify stachydrine hydrochloride. These techniques include HPLC (High-Performance Liquid Chromatography) with different detectors such as ELSD (Evaporative Light Scattering Detector) [, , , , , , , , ], UV-visible spectrophotometry [, ], and TLC (Thin Layer Chromatography) [, , , , , ]. These techniques provide information on the compound's retention time, absorbance, and peak area, which can be used for identification and quantification purposes.

Q6: How stable is stachydrine hydrochloride under different storage conditions?

A: Light exposure has been identified as a significant factor contributing to the degradation of stachydrine hydrochloride during storage. [] Further research is needed to fully understand its stability under various conditions like temperature, humidity, and pH.

Q7: What methods can be employed to improve the stability of stachydrine hydrochloride in pharmaceutical formulations?

A: While specific formulation strategies haven't been extensively discussed in the provided research, optimizing storage conditions to minimize light exposure is crucial. [] Further research is needed to explore other formulation approaches like encapsulation techniques or the use of stabilizing excipients to enhance its stability.

Q8: What analytical methods are commonly used to determine the content of stachydrine hydrochloride in different matrices?

A: Researchers frequently employ HPLC [, , , , , , , , ] coupled with various detectors, such as ELSD and UV detectors, to quantify stachydrine hydrochloride. TLC [, , , , , ] is another method utilized for both qualitative and quantitative analysis. Additionally, UV-visible spectrophotometry [, ] is also employed for quantification purposes.

Q9: What are the primary in vitro models used to study the effects of stachydrine hydrochloride?

A: Breast cancer cell lines like T47D and MCF-7 are used to investigate the anti-proliferative and apoptosis-inducing effects of stachydrine hydrochloride. [] Furthermore, neonatal rat primary cardiomyocytes and H9c2 cells, along with adult mouse primary cardiomyocytes, are employed to study the compound's impact on cardiac hypertrophy and oxidative stress. [, ]

Q10: Has stachydrine hydrochloride demonstrated efficacy in in vivo models?

A: Yes, stachydrine hydrochloride exhibits positive effects in a mouse model of transverse aortic constriction-induced heart failure. [, ] Oral administration of the compound resulted in reduced cardiac hypertrophy, improved left ventricular ejection fraction, and decreased ROS production and fibrosis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.